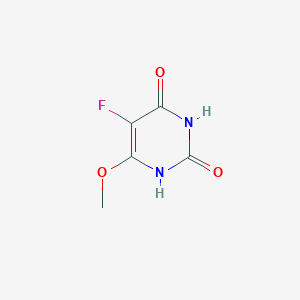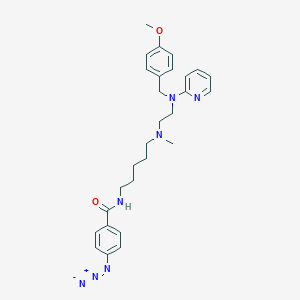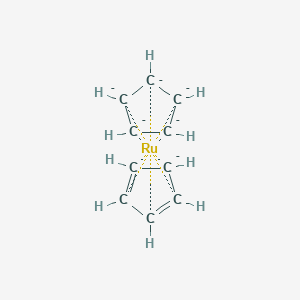
Cyclopenta-1,3-diene;cyclopentane;ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;cyclopentane;ruthenium is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is a ruthenium-based catalyst that is used in various chemical reactions, particularly in the field of organic synthesis.
Wirkmechanismus
The mechanism of action of Cyclopenta-1,3-diene;cyclopentane;ruthenium involves the coordination of the ruthenium atom with the substrate molecule. The resulting complex undergoes various chemical reactions, such as oxidative addition, reductive elimination, and ligand exchange, which ultimately lead to the desired product.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Cyclopenta-1,3-diene;cyclopentane;ruthenium. However, studies have shown that this compound is relatively non-toxic and has low environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Cyclopenta-1,3-diene;cyclopentane;ruthenium as a catalyst offers several advantages in lab experiments. This compound is highly efficient, selective, and versatile, making it suitable for a wide range of chemical reactions. However, there are also some limitations associated with its use, such as the high cost of the compound and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are numerous future directions for the research and development of Cyclopenta-1,3-diene;cyclopentane;ruthenium. Some potential areas of interest include the optimization of the synthesis method, the development of new and more efficient catalysts, and the exploration of new applications in the field of organic synthesis. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in relation to its potential use in pharmaceuticals and other biomedical applications.
Conclusion:
Cyclopenta-1,3-diene;cyclopentane;ruthenium is a ruthenium-based catalyst that has numerous scientific research applications, particularly in the field of organic synthesis. The synthesis method involves the reaction of cyclopentadiene with ruthenium trichloride in the presence of a reducing agent. The mechanism of action involves the coordination of the ruthenium atom with the substrate molecule. While there are several advantages associated with the use of this compound as a catalyst, there are also some limitations, such as the high cost of the compound and the need for specialized equipment and expertise. There are numerous future directions for the research and development of Cyclopenta-1,3-diene;cyclopentane;ruthenium, including the optimization of the synthesis method, the development of new and more efficient catalysts, and the exploration of new applications in the field of organic synthesis.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;cyclopentane;ruthenium has numerous scientific research applications, particularly in the field of organic synthesis. This compound is used as a catalyst in various chemical reactions, such as hydrogenation, isomerization, and dehydrogenation. It is also used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Eigenschaften
CAS-Nummer |
156206-09-6 |
|---|---|
Produktname |
Cyclopenta-1,3-diene;cyclopentane;ruthenium |
Molekularformel |
C10H10Ru-6 |
Molekulargewicht |
231.3 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;ruthenium |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1; |
InChI-Schlüssel |
KRRYFXOQIMANBV-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru] |
Kanonische SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru] |
Synonyme |
1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



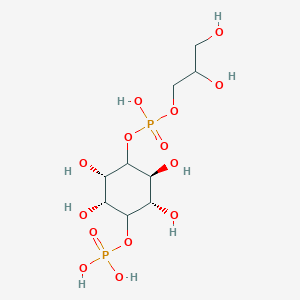
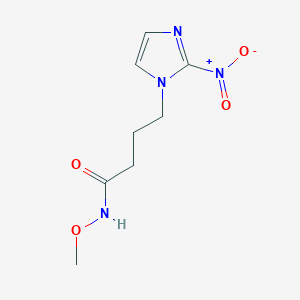
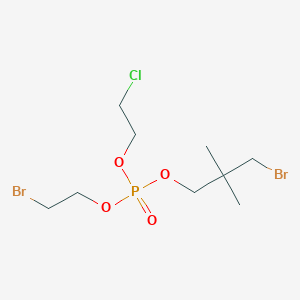
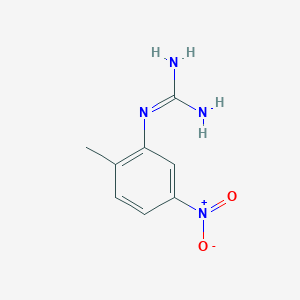
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)

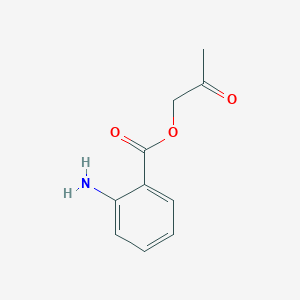
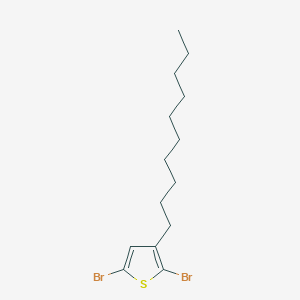
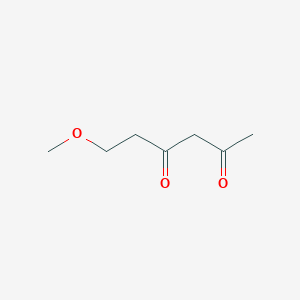
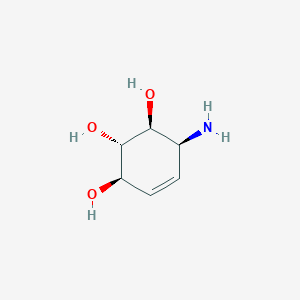

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
